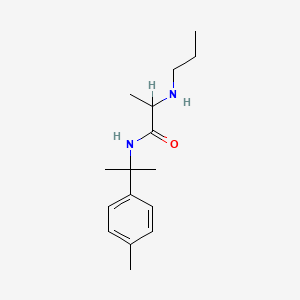
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- is a complex organic compound with a unique structure that includes both amide and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the amide bond and the introduction of the propylamino group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to enhance reaction rates and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- include other amides and amines with comparable structures and functional groups. Examples include:
- N-(1-methyl-1-phenylethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(ethylamino)-propanamide
Uniqueness
The uniqueness of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91793-45-2 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
N-[2-(4-methylphenyl)propan-2-yl]-2-(propylamino)propanamide |
InChI |
InChI=1S/C16H26N2O/c1-6-11-17-13(3)15(19)18-16(4,5)14-9-7-12(2)8-10-14/h7-10,13,17H,6,11H2,1-5H3,(H,18,19) |
Clé InChI |
FZHNPASYORMJPV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C(=O)NC(C)(C)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




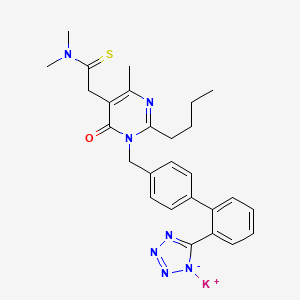
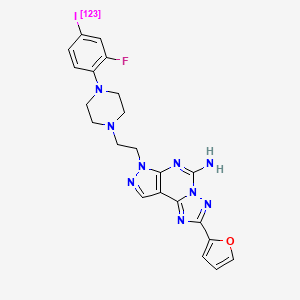


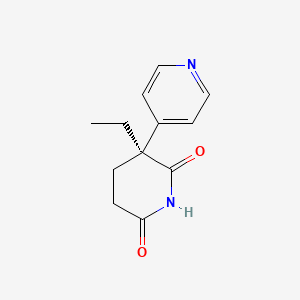
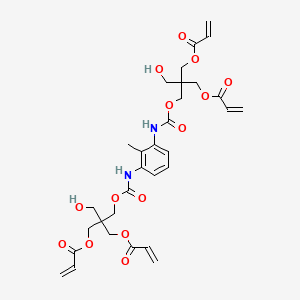
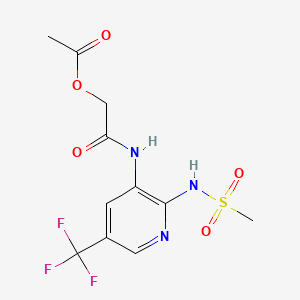
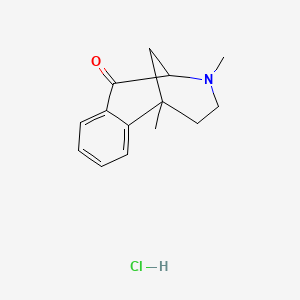
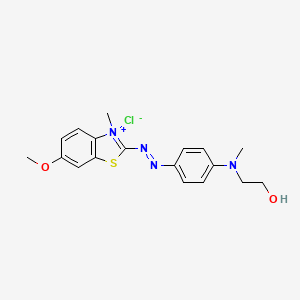

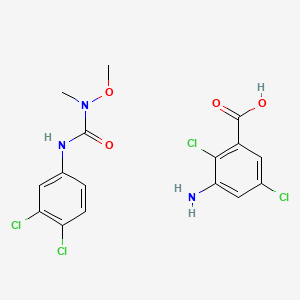
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
